molecular formula C11H8INO3 B12338949 Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate CAS No. 1395492-97-3

Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate

Cat. No.: B12338949
CAS No.: 1395492-97-3
M. Wt: 329.09 g/mol
InChI Key: LZTKYBQCMZLKOI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate is a halogenated quinoline derivative characterized by a hydroxy group at position 4, an iodine atom at position 3, and a methyl ester at position 8. This compound’s structural features make it a candidate for diverse applications, including pharmaceutical intermediates, crystallographic studies (due to the heavy iodine atom), and chemical synthesis. The methyl ester group influences lipophilicity and metabolic stability compared to ethyl esters commonly seen in analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1395492-97-3

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

methyl 3-iodo-4-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C11H8INO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14)

InChI Key

LZTKYBQCMZLKOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=C(C2=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 4-hydroxyquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or disrupt cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related quinoline and isoquinoline derivatives highlights key differences in substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications/Notes References
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate 4-OH, 3-I, 8-COOCH3 High MW (~360 g/mol), hydrogen/halogen bonding potential Drug intermediates, crystallography
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate 4-Cl, 8-I, 3-COOCH2CH3 Chloro (electron-withdrawing) vs. hydroxy; ethyl ester increases lipophilicity Research reagent (storage: 2–8°C, dark)
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH3, 3-COOCH2CH3 Methoxy (electron-donating) vs. iodo; reduced halogen bonding Synthetic intermediate
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate 8-NO2, 4-oxo, 2-COOCH3 Nitro group (strongly electron-withdrawing); oxo vs. hydroxy affects acidity Potential antimicrobial activity
Methyl 3-chloroisoquinoline-4-carboxylate 3-Cl, 4-COOCH3 (isoquinoline core) Isoquinoline core alters π-system; chloro vs. iodo (smaller, less polarizable) Pharmaceutical intermediates

Key Findings

Substituent Effects on Reactivity and Binding Iodo vs. Chloro/Methoxy/Nitro: The iodine atom in the target compound provides steric bulk and polarizability, enabling halogen bonding, which is absent in chloro or methoxy analogs. Nitro groups (e.g., in ’s compound) introduce strong electron-withdrawing effects, altering electronic distribution compared to iodine’s mixed inductive effects . Hydroxy vs. Oxo/Chloro: The 4-hydroxy group participates in hydrogen bonding (donor/acceptor), enhancing solubility and molecular interactions.

Ester Group Variations

  • Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ), affecting membrane permeability and metabolic stability. Ethyl esters may prolong half-life in biological systems .

Core Structure Differences Quinoline vs. isoquinoline (): The isoquinoline core alters the π-system geometry, impacting binding to biological targets like enzymes or receptors. This structural variation is critical in drug design for selectivity .

Synthetic and Safety Considerations Iodo-substituted compounds often require specialized halogenation methods (e.g., Sandmeyer reactions), whereas nitro or methoxy groups are introduced via electrophilic substitution.

Biological Activity

Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.

  • Molecular Formula : C_10H_8I_NO_3
  • Molecular Weight : 329.09 g/mol
  • CAS Number : 1395493-27-2
  • Density : Approximately 1.878 g/cm³
  • Boiling Point : Around 389.1 °C

The biological activity of this compound is largely attributed to its structural features, particularly the hydroxyl and iodine groups. These functional groups enable the compound to interact with various molecular targets, leading to modulation of enzymatic activity and potential therapeutic effects. The compound has been shown to exhibit:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Anticancer Properties : Inhibits tumor cell proliferation by interfering with cellular mechanisms such as tubulin polymerization and reactive oxygen species (ROS) generation .

Biological Activity Overview

Recent studies have highlighted the compound's wide-ranging biological activities, including:

Activity Type Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .
AnticancerExhibits cytotoxic effects in various cancer cell lines (e.g., MCF-7) with IC50 values indicating significant potency .
AntifungalDemonstrates antifungal properties against pathogenic fungi .
AntiviralPotential activity against viral infections, with ongoing research into its efficacy against emerging viruses .

Case Studies

  • Anticancer Effects :
    • A study investigated the cytotoxic effects of this compound on HeLa cells, revealing no significant toxicity at concentrations up to 200 µM. The compound showed promising results in inhibiting cell growth in vitro with an IC50 value of approximately 20 nM against MCF-7 cells .
  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against several bacterial strains, demonstrating lower minimum inhibitory concentration (MIC) values than standard antibiotics, indicating enhanced antibacterial potency .

Research Findings

Research has demonstrated that the biological activity of this compound is influenced by its chemical structure. The presence of electron-withdrawing groups enhances its lipophilicity and biological interactions. A notable finding includes:

  • Inhibition Studies : Increased lipophilicity correlated with higher antiviral activity against H5N1 virus strains, suggesting that structural modifications could lead to improved therapeutic profiles .

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